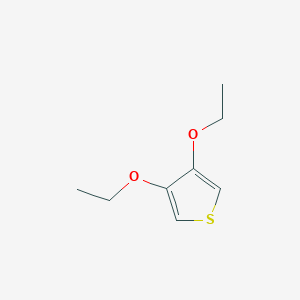

3,4-Diethoxythiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2S |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

3,4-diethoxythiophene |

InChI |

InChI=1S/C8H12O2S/c1-3-9-7-5-11-6-8(7)10-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

MFRXQRCKOQUENC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CSC=C1OCC |

Origin of Product |

United States |

Historical Context and Current State of Research on Dialkoxythiophenes

Foundational Studies on Polythiophenes and Their Derivatives

The field of conducting polymers was revolutionized by the discovery that organic materials could exhibit electrical conductivity. Early research into polythiophenes focused on understanding the fundamental relationship between their chemical structure and their electronic properties. Scientists established that the conductivity of these polymers arises from the delocalization of π-electrons along their conjugated backbone. It was quickly realized that by chemically modifying the thiophene (B33073) monomer, the properties of the resulting polymer could be finely tuned. These initial studies laid the critical groundwork for the development of a diverse array of polythiophene derivatives with tailored functionalities.

Development and Impact of 3,4-Ethylenedioxythiophene (B145204) (EDOT) and Poly(3,4-Ethylenedioxythiophene) (PEDOT) Research

A pivotal moment in the evolution of conducting polymers was the synthesis of 3,4-ethylenedioxythiophene (EDOT) and its polymer, poly(3,4-ethylenedioxythiophene) (PEDOT). The introduction of the ethylenedioxy group at the 3 and 4 positions of the thiophene ring resulted in a polymer with exceptional properties. PEDOT exhibits high conductivity, excellent thermal and chemical stability, and superior transparency in its conductive state. When combined with a polyanion such as polystyrene sulfonate (PSS), PEDOT:PSS forms a stable aqueous dispersion that can be easily processed into thin, transparent, and conductive films. This has led to its widespread commercial use as a hole transport layer in organic light-emitting diodes (OLEDs), as a transparent electrode in organic photovoltaics (OPVs), and in antistatic coatings. The remarkable success of EDOT and PEDOT spurred further interest in other 3,4-disubstituted thiophenes with oxygen-containing functionalities.

Prior Investigations into Symmetrically Substituted Thiophenes with Alkoxy Functionalities

Building on the success of PEDOT, researchers began to explore other symmetrically substituted 3,4-dialkoxythiophenes. The goal was to understand how varying the alkoxy side chains would influence the properties of the resulting monomers and polymers. Studies on compounds such as 3,4-dimethoxythiophene (B1306923) and 3,4-dibutoxythiophene revealed that the length of the alkyl chain in the alkoxy group has a significant impact on the monomer's oxidation potential and the polymer's electronic characteristics. It was generally observed that longer alkyl chains could enhance the solubility of the polymer in organic solvents, which is beneficial for certain processing techniques. However, these longer chains could also introduce steric hindrance, potentially disrupting the planarity of the polymer backbone and leading to lower conductivity. These investigations provided crucial insights into the structure-property relationships within the 3,4-dialkoxythiophene family and paved the way for more targeted research.

Identification of Knowledge Gaps and Rationale for Focused Research on 3,4-Diethoxythiophene

Despite the foundational work on polythiophenes and the significant advancements with PEDOT, a detailed understanding of the specific attributes of individual 3,4-dialkoxythiophenes remained incomplete. A focused investigation into this compound (DEOT) was prompted by several key knowledge gaps.

Firstly, the ethoxy group in DEOT represents an intermediate chain length between the smaller methoxy (B1213986) group and longer, more sterically bulky alkoxy groups. It was hypothesized that this could offer a unique balance of properties, potentially providing good solubility without a significant compromise in the electronic performance of the corresponding polymer, poly(this compound) (PDEOT).

Secondly, a comprehensive, direct comparison between PDEOT and the industry-standard PEDOT was lacking. A thorough understanding of the relative advantages and disadvantages of PDEOT in terms of its electrochemical behavior, optical transparency, and polymer stability was needed to identify potential applications where it might offer superior performance or complementary characteristics. The subtle electronic differences between an ethoxy and an ethylenedioxy substituent could lead to variations in the polymer's work function and energy levels, which are critical parameters for its integration into electronic devices.

Finally, more in-depth research into the polymerization of DEOT and the characterization of the resulting polymer films was necessary to establish reliable synthesis protocols and to fully assess its potential. This included investigating how different polymerization conditions affect the molecular weight, morphology, and conductivity of PDEOT films. The need to address these knowledge gaps and the potential for discovering a new conducting polymer with a distinct and advantageous set of properties provided a strong impetus for focused research on this compound.

Synthetic Methodologies for 3,4 Diethoxythiophene Monomer and Derivatives

Chemical Synthesis Routes for 3,4-Diethoxythiophene Monomer

The primary route for synthesizing this compound often starts from 3,4-dibromothiophene (B32776). This precursor undergoes a nucleophilic substitution reaction with sodium ethoxide. A common analog, 3,4-dimethoxythiophene (B1306923), is synthesized by reacting 3,4-dibromothiophene with sodium methoxide (B1231860) in a methanol (B129727) solution, often with a catalyst. google.com A similar pathway is employed for the diethoxy derivative.

Bromination of Thiophene (B33073): Thiophene is treated with a brominating agent to produce 2,3,4,5-tetrabromothiophene. google.com

Selective Debromination: The tetrabromothiophene (B189479) is then selectively debrominated, typically using a reducing agent like zinc, to yield 3,4-dibromothiophene. yacooscience.com

Etherification: The final step involves the etherification of 3,4-dibromothiophene with sodium ethoxide. This reaction is typically carried out in the presence of a copper-based catalyst, such as cuprous bromide, to facilitate the substitution of the bromine atoms with ethoxy groups. google.com

The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters.

Catalyst and Reagents: The choice of base and alkylating agent is critical. Studies on analogous 3,4-dialkoxy derivatives show that reaction yields are strongly influenced by these components. rsc.orgresearchgate.net For the etherification of 3,4-dibromothiophene, cuprous bromide is a frequently used catalyst to achieve a successful substitution. google.com

Solvent System: The selection of an appropriate solvent is crucial for both the reaction and the subsequent work-up. A patent for the synthesis of 3,4-dimethoxythiophene describes using a methanol solution of sodium methoxide for the reaction and various organic solvents like dichloromethane, chloroform, or carbon tetrachloride for extraction. google.com The choice of extraction solvent was screened to optimize the recovery of the product.

Temperature and Reaction Time: The etherification step is typically conducted at elevated temperatures (reflux) for an extended period, often up to 48 hours, to ensure the reaction proceeds to completion. google.com

A summary of typical reaction parameters for the analogous synthesis of 3,4-dimethoxythiophene is presented below.

| Parameter | Condition | Purpose | Source |

| Precursor | 3,4-Dibromothiophene | Starting material for etherification | google.com |

| Reagent | Sodium Methoxide in Methanol | Provides the alkoxy group | google.com |

| Catalyst | Cuprous Bromide | Facilitates nucleophilic substitution | google.com |

| Temperature | Reflux | To drive the reaction to completion | google.com |

| Reaction Time | 48 hours | To ensure high conversion | google.com |

| Extraction Solvent | Dichloromethane, Chloroform, etc. | To isolate the product from the aqueous phase | google.com |

Achieving high purity and maximizing the yield of this compound are essential for its use in polymerization.

Purification: Common purification methods include distillation under reduced pressure. However, this can be energy-intensive. google.com An alternative approach involves centrifugal washing followed by extraction with an organic solvent and drying, which yields a crude product that can sometimes be used directly in subsequent steps without high-vacuum distillation. google.com For polymer applications, removing catalyst residues is critical; techniques like Soxhlet extraction, while typically used for polymers, can be adapted for monomer purification to ensure high purity. cmu.edu

Synthesis of Alkoxy-Substituted Thiophene Derivatives Analogous to this compound

The synthesis of various alkoxy-substituted thiophenes allows for the fine-tuning of the electronic and physical properties of the resulting polymers.

Varying the length and structure of the alkoxy side chains is a key strategy to modulate the properties of thiophene-based materials. acs.org

Long-Chain Alkoxy Groups: Researchers have synthesized a range of 3-alkoxy-substituted thiophenes, including 3-hexyloxythiophene, to improve the solubility and processability of the corresponding polymers. cmu.edu

Oligo(ethylene glycol) Chains: The incorporation of oligo(ethylene glycol) side chains, such as in 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}thiophene, can enhance polarity and improve miscibility with other components in device fabrication. cmu.eduacs.org The synthesis of monomers with di(ethylene glycol) and tetra(ethylene glycol) spacers has also been reported. researchgate.net

Structural Impact: The oxygen atom in the alkoxy chain has a smaller van der Waals radius compared to a methylene (B1212753) (CH₂) group, which can reduce steric hindrance between adjacent rings in the polymer backbone, leading to improved planarity and charge transport properties. acs.org

The table below lists examples of different alkoxy-substituted thiophene monomers.

| Monomer | Alkoxy Side Chain | Potential Application/Advantage | Source |

| 3-Hexyloxythiophene | Hexyloxy | Improved solubility | cmu.edu |

| 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}thiophene | Oligo(ethylene glycol) | Enhanced polarity, miscibility | cmu.eduacs.org |

| 3-Methyl-4-(diethoxy) thiophene | Di(ethylene glycol) spacer | Tuning electronic properties | researchgate.net |

| 3-Methyl-4-(tetraethoxy) thiophene | Tetra(ethylene glycol) spacer | Tuning electronic properties | researchgate.net |

To create more complex and functional materials, thiophene monomers can be functionalized to enhance their reactivity or to introduce specific properties after polymerization.

Post-Polymerization Functionalization: A powerful strategy involves synthesizing monomers with latent reactive groups. ubc.ca For example, a thiophene monomer can be prepared with a bromide group attached to the side chain. This monomer is polymerized, and the bromide on the resulting polymer is then converted to an azide (B81097). This azide group can then undergo "click" chemistry reactions with a variety of molecules, allowing for the covalent attachment of different functional groups to the polymer backbone. ubc.ca This approach avoids potential interference of the functional groups with the polymerization process itself. rsc.org

End-Group Functionalization: The Grignard Metathesis (GRIM) polymerization method allows for the systematic functionalization of the polymer end-groups. cmu.edu By adding an excess of a functionalized Grignard reagent (RMgX) after the polymerization is nearly complete, a wide variety of end-groups can be incorporated onto the polymer chains. This is useful for creating block copolymers or for studying the effect of end-groups on polymer self-assembly. cmu.edu

Controlling Polymerization: The reactivity of monomers can be controlled by modifying their functionality. For instance, dihalogenated monomers are used in transition-metal-catalyzed cross-coupling polymerizations. Selecting which monomers in a copolymerization are dihalogenated versus dimetallated can help control the rate of polymerization and reduce yield loss during purification. google.com

These functionalization strategies provide a versatile toolkit for designing and synthesizing tailored thiophene-based materials for a wide range of electronic and optoelectronic applications. rsc.org

Polymerization Mechanisms and Methodologies for Poly 3,4 Diethoxythiophene

Oxidative Chemical Polymerization of 3,4-Diethoxythiophene

Oxidative chemical polymerization is a widely utilized method for synthesizing polythiophene derivatives, including PDEOT. This technique involves the use of a chemical oxidant to initiate the polymerization of the this compound monomer.

Role of Oxidants and Reaction Medium in Polymerization Kinetics and Morphology

The choice of oxidant and reaction medium significantly influences the polymerization kinetics and the morphology of the resulting PDEOT. Common oxidants for this process include metal salts such as iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate (APS). researchgate.netgoogle.com The oxidant's strength and concentration directly impact the rate of polymerization and can affect the final molecular weight and yield of the polymer. nih.gov For instance, FeCl₃ is a strong oxidant that can lead to rapid polymerization. nih.govrsc.org

The reaction medium, typically an organic solvent, plays a critical role in monomer and oxidant solubility, as well as in the morphology of the synthesized polymer. The choice of solvent can influence the aggregation of polymer chains during growth, thereby affecting the final material's structure and properties. For example, the use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) in an aqueous system can create micelles that help structure the polymer. researchgate.net

| Oxidant | Reaction Medium | Effect on Polymerization |

| Iron(III) chloride (FeCl₃) | Organic Solvents (e.g., Chloroform, Toluene) | Rapid polymerization, influences molecular weight. nih.govrsc.org |

| Ammonium persulfate (APS) | Aqueous Systems | Often used with surfactants to control morphology. researchgate.net |

| Composite Oxidant (FeCl₃/APS) | Aqueous Systems with Surfactant (SDS) | Can overcome the trade-off between transparency and conductivity. researchgate.net |

Strategies for Molecular Weight Control and Regioregularity Enhancement

Controlling the molecular weight and regioregularity of PDEOT is essential for optimizing its electronic and physical properties. In oxidative chemical polymerization, the monomer-to-oxidant ratio is a key parameter for molecular weight control. A higher ratio can sometimes lead to higher molecular weights, although this is also dependent on other reaction conditions. nih.gov

The order of addition of reagents can also impact the final polymer characteristics. For instance, "standard addition" versus "reverse addition" of the monomer and oxidant can lead to different molecular weights, particularly for ether-substituted polythiophenes. nih.gov

Regioregularity, the specific arrangement of the monomer units in the polymer chain, is more challenging to control in direct oxidative polymerization compared to other methods. However, careful selection of reaction conditions, such as temperature and solvent, can have some influence on the resulting polymer structure.

Electrochemical Polymerization of this compound

Electrochemical polymerization offers a high degree of control over the synthesis of conductive polymer films directly onto an electrode surface. This method is particularly advantageous for creating thin, uniform films for electronic devices. nih.gov

Controlled Film Deposition and Growth Mechanisms

In electrochemical polymerization, a potential is applied to an electrode immersed in a solution containing the this compound monomer and a supporting electrolyte. The monomer is oxidized at the electrode surface, forming radical cations that couple to form oligomers and eventually the polymer film. dtic.milsioc-journal.cn The film's thickness and morphology can be precisely controlled by adjusting the applied potential, current density, and polymerization time. nih.gov

The growth mechanism often involves nucleation and subsequent growth phases. researchgate.net Initially, oligomers are formed and deposited on the electrode surface, creating nucleation sites. Further polymerization then proceeds from these sites, leading to the growth of the polymer film. Techniques like cyclic voltammetry and chronoamperometry are used to control and monitor the film deposition process. researchgate.net

Influence of Electrolytes and Applied Potential on Polymerization

The choice of electrolyte is crucial as the counter-ions from the electrolyte become incorporated into the polymer film to maintain charge neutrality during its growth in the oxidized state. mtak.hu The size and nature of these counter-ions can significantly affect the morphology, conductivity, and stability of the resulting PDEOT film. tue.nl For instance, large polymeric anions like poly(styrene sulfonate) (PSS) can be used as dopants and lead to specific film properties. tue.nl

The applied potential directly influences the rate of monomer oxidation and thus the polymerization rate. dtic.mil A higher potential can lead to faster film growth but may also result in over-oxidation of the polymer, which can degrade its properties. mtak.hu Therefore, careful control of the potential is necessary to obtain a high-quality polymer film. mtak.hu The potential range for polymerization is typically determined by the oxidation potential of the monomer. nih.gov

| Parameter | Influence on Polymerization |

| Applied Potential | Controls the rate of monomer oxidation and film growth. dtic.mil Higher potentials can lead to faster deposition but risk over-oxidation. mtak.hu |

| Electrolyte (Counter-ion) | Becomes incorporated into the polymer film, affecting morphology, conductivity, and stability. mtak.hutue.nl |

| Solvent | Affects monomer solubility and ion mobility. Common solvents include acetonitrile (B52724) and propylene (B89431) carbonate. mtak.hu |

Transition Metal-Mediated Coupling Polymerization Approaches

Transition metal-mediated coupling reactions, such as Kumada catalyst-transfer polymerization (KCTP) and Suzuki-Miyaura coupling, offer the most precise control over the molecular weight, polydispersity, and regioregularity of polythiophenes. beilstein-journals.orgnih.gov These methods involve the use of catalysts, typically based on nickel or palladium, to facilitate the coupling of monomer units. nih.govkobe-u.ac.jp

While less commonly detailed specifically for this compound in the provided context, the principles from related poly(3-alkylthiophene)s are highly relevant. In KCTP, a Grignard-functionalized monomer is polymerized using a nickel catalyst. beilstein-journals.orgnih.gov This method can proceed via a living chain-growth mechanism, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity by controlling the monomer-to-catalyst ratio. nih.gov

Yamamoto-Type Coupling Reactions

Yamamoto-type coupling is a dehalogenative polycondensation method that typically involves the use of a nickel catalyst, often in the presence of a reducing agent, to polymerize dihalogenated monomers. For the synthesis of Poly(this compound), this would involve a 2,5-dihalo-3,4-diethoxythiophene monomer. The reaction proceeds through the oxidative addition of the carbon-halogen bond to a low-valent nickel complex, followed by reductive elimination to form a new carbon-carbon bond between monomer units, thereby propagating the polymer chain.

While specific research data on the Yamamoto-type coupling of this compound is not extensively detailed in publicly available literature, the general mechanism is well-established for other thiophene (B33073) derivatives. Key parameters influencing the polymerization include the choice of catalyst (e.g., Ni(COD)₂ with a phosphine (B1218219) ligand), solvent, and reaction temperature. These factors collectively determine the resulting polymer's molecular weight, polydispersity, and regioregularity. For instance, in the homopolymerization of dihexylanthradithiophene, Ni(COD)₂ was utilized to afford the corresponding polymer nih.gov.

Table 1: Illustrative Reaction Parameters for Yamamoto-Type Coupling of Thiophene Derivatives (Note: Data is generalized from studies on related thiophene monomers due to a lack of specific data for this compound.)

| Parameter | Typical Conditions |

| Monomer | 2,5-Dihalo-3-substituted thiophene |

| Catalyst | Ni(COD)₂ / NiCl₂(dppp) |

| Ligand | 1,5-Cyclooctadiene (COD), 1,3-Bis(diphenylphosphino)propane (dppp) |

| Solvent | Toluene, Tetrahydrofuran (THF) |

| Temperature | 60-100 °C |

Stille Coupling Polymerization for Controlled Architectures

Stille coupling polymerization offers a versatile and highly controlled route to conjugated polymers, including polythiophenes. This method involves the palladium-catalyzed cross-coupling of a distannylated monomer with a dihalogenated monomer. For Poly(this compound), this would typically involve the reaction of 2,5-bis(trimethylstannyl)-3,4-diethoxythiophene with a dihalo-comonomer or, for homopolymerization, a dihalo-3,4-diethoxythiophene in the presence of a palladium catalyst.

The Stille reaction is known for its tolerance to a wide range of functional groups and its ability to produce polymers with well-defined structures and high molecular weights wiley-vch.de. The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond wikipedia.org. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is critical in controlling the polymerization and the properties of the resulting polymer wiley-vch.de. While specific data for this compound is scarce, studies on similar donor-acceptor type copolymers based on 3,4-propylenedioxythiophene (B118826) have demonstrated the successful use of Stille cross-coupling mdpi.comnih.gov.

Table 2: Representative Conditions for Stille Coupling Polymerization of Thiophene-Based Monomers (Note: This table is based on general knowledge of Stille polymerization of thiophene derivatives, as specific data for this compound is not readily available.)

| Parameter | Typical Conditions |

| Monomers | 2,5-Bis(trimethylstannyl)-thiophene derivative and a dihalo-aromatic compound |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) |

| Solvent | Toluene, Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

Copolymerization Strategies Involving this compound

Copolymerization is a powerful strategy to modify and enhance the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to tune the electronic, optical, and morphological characteristics of the resulting material.

Synthesis of Alternating Copolymers for Tunable Properties

Alternating copolymers consist of a regular, repeating sequence of two different monomer units. This precise arrangement can lead to materials with highly predictable and tunable properties. The synthesis of alternating copolymers containing thiophene derivatives is often achieved through the cross-coupling polymerization of two distinct monomers, where one is typically difunctionalized with halogens and the other with organometallic groups (e.g., in Stille or Suzuki coupling).

For instance, the synthesis of alternating copolymers of fluorene (B118485) and thiophene derivatives has been successfully achieved via Suzuki coupling daneshyari.com. This approach allows for the combination of electron-donating and electron-withdrawing units to control the band gap and energy levels of the polymer. While specific examples detailing the synthesis of alternating copolymers with this compound are not prominent in the reviewed literature, the established methodologies for other thiophene derivatives provide a clear blueprint for such syntheses nih.gov.

Random and Block Copolymerizations for Complex Architectures

Random Copolymers: In random copolymers, two or more different monomer units are incorporated into the polymer chain in a statistical or random fashion. This approach can be used to average the properties of the constituent homopolymers or to introduce specific functionalities. The kinetic reactivity of the comonomers plays a crucial role in determining the final copolymer composition and structure rsc.org. The synthesis of random copolymers of 3-substituted thiophenes has been reported, demonstrating the feasibility of this approach to create materials with blended properties researchgate.net.

Block Copolymers: Block copolymers are composed of two or more long sequences, or "blocks," of different homopolymers linked together. These materials can self-assemble into well-defined nanostructures, which is highly advantageous for applications in organic photovoltaics and other electronic devices. The synthesis of polythiophene-based block copolymers can be achieved through various methods, including the use of a macroinitiator of one block to initiate the polymerization of the second block, or by coupling two pre-formed functionalized polymer blocks europa.eursc.org. For example, all-conjugated block copolythiophenes have been prepared by Grignard metathesis polymerization researchgate.net. Although specific examples involving a Poly(this compound) block are not readily found, the synthetic strategies are well-developed within the broader field of polythiophene chemistry.

Comprehensive Characterization Techniques for Poly 3,4 Diethoxythiophene Architectures

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for determining the chemical structure, conjugation length, and electronic properties of PDEOT.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of polymers. The vibrational modes of the polymer backbone and side chains provide a unique spectral fingerprint.

In the case of poly(3,4-dialkoxythiophene)s, FTIR spectroscopy reveals characteristic bands associated with the thiophene (B33073) ring, the C-O-C ether linkages, and the alkyl chains. Upon electrochemical doping (oxidation), the polymer backbone undergoes changes from a benzenoid to a quinoid-like structure. This transition leads to the appearance of new, strong absorption bands known as Infrared Activated Vibrations (IRAVs), which are characteristic of charge carriers (polarons and bipolarons) on the conjugated chain. iaea.org

A study on related poly(3,4-dialkoxythiophene)s with varying alkyl chain lengths (methoxy, dipropyloxy, dioctyloxy) showed the evolution of these IRAVs in the 1500–600 cm⁻¹ region upon oxidation. iaea.org While specific peak positions for Poly(3,4-diethoxythiophene) are not detailed in the available literature, the expected characteristic bands can be inferred from its structure and comparison with related polymers. Patents have confirmed the use of FT-IR analysis for the characterization of poly(this compound). epo.org

Table 1: Key FTIR Absorption Regions for Poly(3,4-dialkoxythiophene)s

| Wavenumber (cm⁻¹) | Assignment | State |

|---|---|---|

| ~2850-2960 | C-H stretching in ethoxy groups | Neutral/Doped |

| ~1500-1600 | C=C stretching in thiophene ring | Neutral |

| 1500-600 | Infrared Activated Vibrations (IRAVs) | Doped |

| ~1050-1250 | C-O-C stretching in ethoxy groups | Neutral/Doped |

| ~600-900 | C-S stretching in thiophene ring | Neutral/Doped |

Data inferred from the general structure and analysis of related poly(3,4-dialkoxythiophene)s. iaea.org

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the C=C stretching modes of the conjugated backbone. Changes in the position and shape of these Raman bands can be correlated with the effective conjugation length and the transition between benzenoid and quinoid structures upon doping. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of polymers. For Poly(this compound), ¹H and ¹³C NMR would confirm the successful polymerization and the integrity of the ethoxy side chains.

In the ¹H NMR spectrum of the monomer, this compound, one would expect to see characteristic signals for the ethoxy protons—a triplet for the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-OCH₂-) group—in addition to the signal for the protons on the thiophene ring. Upon polymerization, the disappearance or significant shift of the signals for the protons at the 2 and 5 positions of the thiophene ring would confirm the formation of the polymer chain.

Research on related poly(3,4-dialkoxythiophene)s has demonstrated that ¹H-NMR can be used to prove the delocalization of charge carriers (polarons) onto the alkoxy side groups during doping. iaea.org This would manifest as a broadening and shifting of the proton signals of the ethoxy groups in the doped polymer.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Unit

| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Thiophene Ring (Polymer) | ~6.5-7.5 | Broadened signal in the polymer |

| ¹H | Methylene (-OCH₂-) | ~3.9-4.2 (quartet) | May broaden and shift upon doping iaea.org |

| ¹H | Methyl (-CH₃) | ~1.3-1.5 (triplet) | May broaden and shift upon doping iaea.org |

| ¹³C | Thiophene Ring (C₃, C₄) | ~140-150 | Carbons attached to oxygen |

| ¹³C | Thiophene Ring (C₂, C₅) | ~100-115 | Polymer backbone carbons |

| ¹³C | Methylene (-OCH₂-) | ~65-70 | |

| ¹³C | Methyl (-CH₃) | ~14-16 |

Values are estimates based on standard chemical shifts and data for related thiophene compounds. iaea.orgnih.gov

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy investigates the electronic transitions in conjugated polymers, providing information about the bandgap and the nature of charge carriers. The neutral, undoped form of Poly(this compound) is expected to show a strong absorption band corresponding to the π-π* transition of the conjugated backbone. mdpi.com

Upon electrochemical oxidation, new absorption bands appear at lower energies (longer wavelengths), which are attributed to the formation of polarons and bipolarons. iaea.orgmdpi.com Spectroelectrochemical studies on poly(3,4-dialkoxythiophene)s show that as the oxidation potential increases, the intensity of the initial π-π* transition band decreases, while the lower-energy polaron and bipolaron bands grow. iaea.org The energy of these transitions is influenced by the length of the alkoxy side chain. iaea.org

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for Poly(3,4-dialkoxythiophene)s in Neutral and Doped States

| Polymer | π-π* Transition (Neutral) | Polaron Bands (Doped) |

|---|---|---|

| Poly(3,4-dimethoxythiophene) | ~565 nm | ~770 nm, >1500 nm |

| Poly(3,4-dipropyloxythiophene) | ~550 nm | ~775 nm, >1500 nm |

| Poly(3,4-dioctyloxythiophene) | ~510 nm | ~780 nm, >1500 nm |

Data from a study on related polymers, measured in acetonitrile (B52724). iaea.org The values for PDEOT would be expected to fall within this trend.

Photoluminescence (PL) spectroscopy measures the light emitted from a material after it has absorbed light. For conjugated polymers, PL provides insights into the excited state dynamics and can be used to probe the presence of defects or impurities that quench emission. While PL is a standard technique for characterizing optoelectronic materials, specific PL studies on Poly(this compound) are not detailed in the available literature. For related polymers, fluorescence is typically observed in the green to blue-green region of the spectrum. nitk.ac.in

Morphological and Microstructural Characterization

The morphology and microstructure of a polymer film at both the micro- and nanoscale levels are critical to its performance, affecting properties like conductivity and charge transport. Microscopic techniques are essential for visualizing these features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques that provide information about the surface morphology and internal structure of materials. SEM provides high-resolution images of the sample's surface, revealing features such as texture, porosity, and the size and shape of aggregated polymer domains. cam.ac.uk TEM, which passes a beam of electrons through an ultrathin sample, can visualize the internal nanostructure, such as the core-sheath structure of nanofibers or the dispersion of nanoparticles within a polymer matrix. nitk.ac.inresearchgate.net

For Poly(this compound), SEM and TEM would be employed to analyze the morphology of films prepared by various methods (e.g., spin-coating, electropolymerization). These analyses could reveal how processing conditions affect the film's uniformity, grain structure, and the formation of any nanoscale features. However, specific SEM or TEM studies focused solely on Poly(this compound) are not available in the searched literature. General studies on poly(3,4-dialkoxythiophene)s indicate that film morphology is a key parameter influencing device performance. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. It is an invaluable tool for characterizing polymer films, as it can measure surface roughness with sub-nanometer precision and map out variations in local material properties like adhesion and modulus. mdpi.com

In the context of conducting polymers like PDEOT, AFM is used to visualize the surface topography, identify phase-separated domains (e.g., crystalline vs. amorphous regions), and quantify surface roughness, all of which influence electronic device performance. google.com The technique can be performed in various environments, allowing for in-situ observation of morphological changes during processes like doping or annealing. While it is a standard and crucial characterization method for this class of materials, specific AFM imaging reports on Poly(this compound) were not found in the reviewed literature.

X-ray Diffraction (XRD) for Crystallinity and Ordering

X-ray Diffraction (XRD) is a critical technique for elucidating the structural characteristics of polymeric materials, including the degree of crystallinity and the arrangement of polymer chains. forcetechnology.commdpi.com In the context of poly(this compound) (PDEOT), XRD analysis provides insights into the solid-state morphology, which significantly influences the material's electronic and physical properties. The diffraction pattern obtained from an XRD experiment reveals the presence of ordered crystalline domains within a largely amorphous matrix. icdd.com

The XRD pattern of a semi-crystalline polymer like PDEOT is characterized by sharp diffraction peaks superimposed on a broad amorphous halo. icdd.com The sharp peaks arise from the constructive interference of X-rays scattered by the periodically arranged atoms within the crystalline lamellae, while the broad hump results from the disordered arrangement of polymer chains in the amorphous regions. mdpi.comicdd.com The positions of the diffraction peaks (in terms of the scattering angle 2θ) are indicative of the d-spacing, or the distance between parallel planes of atoms in the crystal lattice, according to Bragg's Law.

The degree of crystallinity, which is the weight or volume fraction of the crystalline part of the polymer, can be estimated from the XRD data. researchgate.net This is typically done by separating the integrated intensities of the crystalline peaks from the amorphous background. researchgate.net The analysis of peak widths, often using the Scherrer equation or more advanced methods like the Warren-Averbach analysis, can provide an estimation of the crystallite size, which refers to the size of the coherently scattering crystalline domains. nist.gov Furthermore, the orientation of these crystallites within a sample, known as texture, can also be assessed, which is particularly important for applications where anisotropic properties are desired. mdpi.com For instance, studies on similar poly(3-alkylthiophene)s have shown that the nature of the structural ordering can be analyzed by examining multiple orders of the (h00) lattice reflections, yielding measures of crystallite sizes and disorder fluctuations. nist.gov

Advanced Polymer Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). wikipedia.orgresearchgate.net This analytical technique separates dissolved polymer molecules based on their hydrodynamic volume in solution. researchgate.net The process involves injecting a solution of the polymer into a column packed with porous gel particles. researchgate.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. researchgate.net

The output from a GPC analysis is a chromatogram that plots the detector response against elution volume or time. youtube.com This chromatogram is then used to determine various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). researchgate.net Mn represents the total weight of the polymer divided by the total number of polymer molecules, while Mw is more sensitive to the presence of high molecular weight chains. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, whereas higher values signify a broader distribution of chain lengths. researchgate.net For synthetic polymers, PDI values typically range from 1.5 to 5.0, though controlled polymerization techniques can yield values closer to 1.0.

The determination of these parameters is crucial as they significantly impact the polymer's physical and mechanical properties, such as its processability, tensile strength, and film-forming capabilities. For instance, a higher molecular weight generally leads to improved mechanical properties up to a certain point. A narrow PDI can result in more predictable and uniform material properties.

Below is a hypothetical data table illustrating typical GPC results for PDEOT synthesized under different conditions.

Table 1: GPC Analysis of Poly(this compound)

| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| PDEOT-1 | 15,000 | 25,500 | 1.7 |

| PDEOT-2 | 22,000 | 41,800 | 1.9 |

| PDEOT-3 | 18,500 | 34,225 | 1.85 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method is vital for determining the thermal stability of polymers like poly(this compound). nih.gov The TGA instrument continuously records the sample's weight as it is heated at a constant rate. eltra.com The resulting TGA curve plots the percentage of weight loss against temperature.

From the TGA thermogram, the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs can be determined. This information provides a quantitative measure of the polymer's stability at elevated temperatures. tainstruments.com For instance, a small initial weight loss at temperatures below 100-150°C is often attributed to the evaporation of residual solvent or absorbed moisture. nih.gov The primary decomposition of the polymer backbone occurs at higher temperatures, leading to a significant drop in weight. nih.gov The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation or under an oxidative atmosphere (e.g., air) to assess oxidative stability. eltra.comtainstruments.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.gov DSC is used to identify and characterize thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com

The glass transition temperature (Tg) is a key characteristic of the amorphous regions of a polymer. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. osti.gov This transition is observed as a step-like change in the heat capacity in the DSC thermogram. osti.gov For semi-crystalline polymers like PDEOT, both a glass transition and a melting endotherm may be observed. The melting temperature (Tm) corresponds to the melting of the crystalline domains and appears as an endothermic peak on the DSC curve. The heat of fusion (ΔHm), calculated from the area of the melting peak, is proportional to the degree of crystallinity. Information on the glass transition temperature of poly(this compound) can be obtained through differential scanning calorimetry. googleapis.com

The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of PDEOT, which is essential for determining its processing window and its suitability for various applications, particularly those requiring thermal stability.

Below is a data table summarizing hypothetical thermal analysis data for PDEOT.

Table 2: Thermal Properties of Poly(this compound)

| Analysis | Parameter | Value |

|---|---|---|

| TGA | Onset Decomposition Temperature (Td,onset) | ~270 °C |

| TGA | Temperature at 5% Weight Loss (Td5) | ~300 °C |

| DSC | Glass Transition Temperature (Tg) | ~5 °C |

| DSC | Melting Temperature (Tm) | Not clearly observed |

Theoretical and Computational Chemistry Investigations of 3,4 Diethoxythiophene and Its Polymers

Quantum Chemical Studies on Monomer and Oligomer Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the DETh monomer and its oligomers, which dictate the behavior of the bulk polymer.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach to determine the ground-state properties of molecules like 3,4-diethoxythiophene. github.io DFT calculations have been instrumental in predicting the geometry, electronic structure, and other properties of DETh and its oligomers.

Key ground state properties investigated using DFT include:

Molecular Geometry: DFT is used to optimize the geometry of the monomer and oligomers, providing information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding the planarity of the thiophene (B33073) ring and the orientation of the ethoxy side chains, which in turn influence the electronic conjugation and intermolecular interactions.

Electronic Structure: A primary output of DFT calculations is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that correlates with the polymer's band gap and its electrochemical and optical properties. For instance, DFT calculations have been used to show that the extent of charge delocalization in a homopolymer like poly(this compound) is greater than in donor-acceptor polymers. rsc.org

Redox Potentials: DFT can be employed to predict the oxidation and reduction potentials of the monomer and oligomers. This information is vital for applications in energy storage devices, as it helps in estimating the expected energy density. rsc.org

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| E-PA (n=47, two chains) | -4.516 | -3.645 | 0.871 |

| E-PA (n=47, three chains) | -4.421 | -4.127 | 0.294 |

The data in the table is illustrative and based on calculations for polyacetylene (PA), a related conjugated polymer, to demonstrate the type of information obtained from DFT. Specific values for this compound oligomers would require dedicated calculations but would follow similar trends of decreasing band gap with increasing chain length and interaction. preprints.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states. mpg.deresearchgate.net This method is crucial for understanding the optical properties of materials, as it can predict absorption and emission spectra. rsc.org

Applications of TD-DFT for DETh and its polymers include:

Excitation Energies and Spectra: TD-DFT calculations can predict the vertical excitation energies, which correspond to the peaks in the UV-Vis absorption spectrum. ohio-state.edu This allows for a direct comparison with experimental data and helps in assigning the observed electronic transitions.

Nature of Excited States: By analyzing the molecular orbitals involved in an electronic transition, TD-DFT can characterize the nature of the excited state, for example, as a localized excitation or a charge-transfer excitation. rsc.org This is particularly important for understanding how charge is separated upon photoexcitation, a key process in photovoltaic devices.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Orbital Contribution |

|---|---|---|---|

| S1 | 2.50 | 0.85 | HOMO -> LUMO |

| S2 | 3.10 | 0.12 | HOMO-1 -> LUMO |

This table provides a hypothetical example of TD-DFT results for a thiophene-based oligomer to illustrate the typical outputs of such calculations. The values would vary for this compound.

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net For polymers like PDETh, MD simulations provide invaluable insights into the conformational dynamics and the organization of polymer chains in the solid state.

The arrangement of polymer chains in a thin film significantly impacts its charge transport properties. MD simulations can model the self-assembly and packing of polymer chains. mdpi.com

Key insights from MD simulations include:

Chain Conformation: Simulations can reveal the preferred conformations of individual polymer chains, such as whether they adopt a planar or a more twisted geometry. For instance, MD simulations have been used to study the transition between planar and helical conformations in poly(3-hexylthiophene) (P3HT). tue.nl

Interchain Stacking: The simulations can predict how adjacent polymer chains stack together, providing information on the π-π stacking distance and the degree of crystalline order. ntu.edu.tw A higher degree of order and closer π-π stacking are generally associated with better charge transport.

Doping is a crucial process to increase the conductivity of conjugated polymers. MD simulations can shed light on the interactions between the polymer chains and dopant molecules. benoitlessard.ca

Specific areas of investigation include:

Dopant Location: Simulations can predict where dopant molecules are likely to reside within the polymer matrix, for example, in the amorphous regions or intercalated between the polymer chains. nsf.gov

Structural Changes upon Doping: MD simulations can show how the polymer structure changes upon doping. For example, doping can lead to a more planar polymer backbone, which can enhance charge delocalization and conductivity. nih.gov

Complex Formation: The simulations can model the formation of charge-transfer complexes between the polymer and the dopant, which is a key step in the doping process. chemrxiv.org

Predictive Modeling of Charge Transport Phenomena

Predictive modeling of charge transport aims to understand how charge carriers (electrons and holes) move through the polymeric material. This is a complex process that depends on both the intramolecular properties of the polymer chains and the intermolecular interactions between them.

Computational approaches to modeling charge transport often involve a multi-scale approach:

Quantum Chemical Calculations: DFT and TD-DFT are used to calculate the electronic couplings between adjacent monomer units and polymer chains. These couplings represent the probability of a charge hopping from one site to another. nsf.gov

Molecular Dynamics Simulations: MD simulations provide the atomistic morphologies, including the positions and orientations of the polymer chains, which are used as input for the charge transport models. nih.gov

Kinetic Monte Carlo (KMC) Simulations: KMC simulations are then used to simulate the movement of charge carriers through the morphology generated by MD. By running many simulations, it is possible to calculate key charge transport parameters like charge carrier mobility. nsf.gov

This combination of computational techniques allows researchers to build a comprehensive picture of charge transport in materials like poly(this compound), from the electronic structure of the individual molecules to the macroscopic conductivity of the bulk material. These predictive models are essential for the rational design of new organic electronic materials with improved performance.

Analysis of Polaron and Bipolaron Formation and Mobility

In conjugated polymers, the introduction of charge carriers through doping (oxidation or reduction) leads to local geometric distortions of the polymer chain. These charge carriers, coupled with the associated lattice distortions, are known as polarons and bipolarons. sciforum.net

A polaron is a radical cation that is formed when a single electron is removed from the polymer backbone. digitellinc.com This process induces a localized change from a benzenoid to a more quinoid-like structure in the polymer chain. The polaron is characterized by its charge (+e) and spin (1/2). When the concentration of charge carriers is low, polarons are the dominant species. researchgate.net

A bipolaron is a dication that is formed either by the removal of a second electron from a polaron or by the combination of two polarons. digitellinc.com It carries a charge of +2e and has no spin (spin = 0). The formation of a bipolaron leads to a more significant quinoid-like distortion of the polymer chain compared to a polaron. sciforum.net

The relative stability of polarons versus bipolarons is a crucial factor influencing the conductivity of the polymer. Theoretical studies on oligothiophenes have shown that the preference for polaron or bipolaron formation is dependent on the chain length and the doping level. researchgate.net For shorter oligomers, the formation of a bipolaron is often energetically more favorable. researchgate.net However, as the oligomer chain length increases, the formation of two separate polarons (a polaron pair) can become the dominant state. researchgate.net This is because the Coulombic repulsion between the two positive charges in a bipolaron is significant, and in longer chains, these charges can be more effectively separated as two individual polarons.

Computational studies using Density Functional Theory (DFT) have been instrumental in analyzing these species. For instance, calculations on oxidized oligomers of the related 3,4-ethylenedioxythiophene (B145204) (PEDOT) have shown that at low doping levels, isolated polarons are formed. As the doping level increases, these polarons can combine to form bipolarons. sciforum.net However, at very high doping levels, it is suggested that the charge carriers exist as two separated polarons at the ends of the chain. sciforum.net This is because the localization of two charges in a bipolaron state becomes less stable with increasing chain length and charge. researchgate.net

Table 1: Theoretical Characteristics of Charge Carriers in Polythiophene-based Polymers

| Charge Carrier | Charge | Spin | Structural Distortion | Prevalence |

|---|---|---|---|---|

| Polaron | +e | 1/2 | Localized quinoid structure | Low doping levels |

| Bipolaron | +2e | 0 | More extended quinoid structure | Higher doping levels, shorter chains |

| Polaron Pair | 2 x (+e) | 2 x (1/2) | Two separated localized distortions | Higher doping levels, longer chains |

Correlation of Electronic Structure with Macroscopic Transport Characteristics

The macroscopic transport characteristics, such as electrical conductivity, are fundamentally linked to the electronic structure of the polymer. Key parameters of the electronic structure that are often investigated computationally include the ionization potential, electron affinity, band gap, and the density of states (DOS). aps.orgconstructor.university

The band gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is a critical factor. A smaller band gap generally facilitates the movement of charge carriers and leads to higher intrinsic conductivity. Computational studies on polythiophenes have demonstrated that the band gap decreases with increasing conjugation length (i.e., longer polymer chains). nih.gov The introduction of electron-donating alkoxy groups, such as the diethoxy groups in this compound, tends to raise the HOMO level, which can lead to a lower band gap compared to unsubstituted polythiophene. This is consistent with experimental observations of high conductivity in polymers like PEDOT. mit.edu

Upon doping, new electronic states are created within the original band gap of the polymer. The formation of polarons introduces two new energy levels, one occupied and one unoccupied, symmetrically located within the gap. Bipolaron formation also introduces two new levels, but they are located further from the band edges than the polaron states. The presence of these mid-gap states is what allows for the high conductivity of doped polymers, as they provide pathways for charge carriers to move with lower energy requirements.

The density of states (DOS) provides a picture of the available energy levels for electrons. In an ideal, perfectly ordered polymer crystal, the DOS would show sharp band edges. However, in real polymer films, which contain amorphous and disordered regions, the DOS exhibits "band tails" that extend into the band gap. researchgate.net These tail states can act as traps for charge carriers, localizing them and reducing their mobility. researchgate.net Therefore, a higher degree of structural order, leading to a more defined DOS with fewer tail states, is correlated with better transport characteristics.

Computational methods can model the DOS and help to understand how factors like chain conformation and intermolecular packing affect it. For example, a more planar polymer backbone, which is promoted by the bridging diethoxy group in this compound, enhances π-orbital overlap along the chain. This leads to a more delocalized electronic structure and a more favorable DOS for charge transport. Similarly, strong π-π stacking between adjacent polymer chains provides pathways for inter-chain charge hopping, which is crucial for bulk conductivity. diva-portal.org

The correlation between the theoretically calculated electronic structure and experimentally measured transport properties is a powerful tool. For instance, theoretical calculations of the electronic structure of PEDOT have shown good agreement with experimental data from photoelectron spectroscopy, validating the computational models. mit.edu These validated models can then be used to predict how modifications to the polymer structure will affect its transport properties.

Table 2: Relationship Between Electronic Structure and Transport Properties

| Electronic Structure Parameter | Influence on Transport | Desired Characteristic for High Conductivity |

|---|---|---|

| Band Gap | Determines intrinsic charge carrier concentration and ease of doping. | Low |

| HOMO/LUMO Levels | Affects charge injection/extraction and stability. | High HOMO for p-type, Low LUMO for n-type |

| Density of States (DOS) | Reflects the distribution of energy levels and the presence of trap states. | Sharp band edges, low density of tail states |

| Intrachain π-Conjugation | Affects charge delocalization along a single polymer chain. | High planarity and orbital overlap |

| Interchain π-π Stacking | Provides pathways for charge hopping between chains. | Close and ordered packing |

Computational Design and Rationalization of Structure-Property Relationships

A significant advantage of computational chemistry is its ability to guide the design of new materials with enhanced properties. rsc.org By systematically modifying the chemical structure of this compound in silico and calculating the resulting electronic and structural properties, researchers can identify promising candidates for synthesis and experimental testing. nih.gov

One of the key areas of computational design is the exploration of structure-property relationships . nih.govcmu.edu This involves understanding how specific molecular features translate into macroscopic properties. For poly(this compound) and its derivatives, several aspects can be computationally explored:

Side-chain engineering: The nature of the alkyl chains in the diethoxy group can be varied. While the ethoxy groups themselves are crucial for the polymer's properties, modifications could be explored to fine-tune solubility or morphology without significantly disrupting the electronic properties of the backbone.

Copolymerization: Computational studies can predict the properties of copolymers that incorporate this compound units with other monomers. frontiersin.org This approach can be used to tune the band gap, HOMO/LUMO levels, and other properties to match the requirements of a specific application. For example, copolymerizing with an electron-accepting unit could lower the LUMO level and create a material with ambipolar charge transport characteristics.

Influence of dopants: The interaction between the polymer chain and the counter-ions (dopants) is critical for stability and conductivity. digitellinc.com Computational models can simulate this interaction, helping to understand how the size, shape, and charge of the dopant affect the polymer's morphology and electronic structure. researchgate.net

Rational design also involves understanding and controlling the polymer's morphology. As discussed previously, properties like backbone planarity and interchain packing are crucial for efficient charge transport. diva-portal.org Molecular mechanics and molecular dynamics simulations can be used to predict the solid-state packing of polymer chains and to identify structures that favor strong π-π stacking. These simulations have shown that even small changes to the monomer structure can have a significant impact on how the polymer chains arrange themselves in a thin film. nih.gov

By combining quantum chemical calculations (like DFT) with molecular dynamics simulations, a multi-scale modeling approach can be employed. This allows for the prediction of not only the properties of a single polymer chain but also the bulk properties of the material, providing a comprehensive understanding of the structure-property relationships. This predictive power is invaluable for accelerating the development of new and improved conducting polymers based on the this compound scaffold for a variety of electronic applications. cam.ac.uk

Advanced Functional Material Applications of Poly(this compound) Systems

Following a comprehensive search for scientific literature and research data pertaining to the chemical compound “this compound” and its polymer, poly(this compound) (PDEOT), it has been determined that there is a significant scarcity of available information to fulfill the detailed requirements of the requested article. The vast majority of published research in this area focuses on the closely related and more commercially prevalent polymer, poly(3,4-ethylenedioxythiophene) (PEDOT).

The specific, data-rich content required to populate the outlined sections and subsections for PDEOT—including detailed research findings and interactive data tables on its applications in supercapacitors, rechargeable batteries, electrochromic devices, corrosion protection, OLEDs, and OPVs—is not available in the public domain.

A few sources mention copolymers of 3,4-dialkoxythiophenes, which would include diethoxythiophene, for applications in electronic devices like OLEDs and OPVs, noting their utility in creating multilayer structures due to tunable solubility. google.com Another brief mention points to the ease of synthesis for poly(this compound) among other poly(3,4-dialkoxythiophene)s. googleapis.com However, these references lack the specific performance metrics and in-depth experimental data necessary to construct a thorough and scientifically accurate article as per the provided outline.

Due to the strict instruction to focus solely on "this compound," it is not possible to generate the requested content without substituting information from its more studied analogue, PEDOT, which would violate the core requirements of the prompt. Therefore, the article as outlined cannot be produced at this time.

Advanced Functional Material Applications of Poly 3,4 Diethoxythiophene Systems

Integration in Organic Optoelectronic Devices

Materials for Organic Field-Effect Transistors (OFETs)

While extensive research has been conducted on the broader class of poly(3,4-alkylenedioxythiophenes), particularly poly(3,4-ethylenedioxythiophene) (PEDOT), specific data on the application of poly(3,4-diethoxythiophene) (PDEOT) in organic field-effect transistors (OFETs) is limited in publicly available research. The focus of many studies remains on derivatives with different alkyl chain lengths or functional groups to tune the electronic and morphological properties for OFET applications. For instance, research on poly[(3-alkylthio)thiophene]s (P3ATTs) has explored how variations in side-chain architecture impact thin-film properties and charge transport in OFETs. ntu.edu.twnih.gov These studies, while not directly involving PDEOT, highlight the importance of side-chain engineering in optimizing the performance of polythiophene-based semiconductors for electronic devices. ntu.edu.twnih.gov

Biosensing and Chemical Sensing Platforms

Development of Electrochemical Sensors for Analyte Detection

The development of electrochemical sensors often utilizes conductive polymers for their ability to be functionalized and their favorable electronic properties. While the closely related poly(3,4-ethylenedioxythiophene) (PEDOT) is widely employed in the construction of electrochemical sensors for various analytes, electrochemsci.orgfrontiersin.orgrsc.orgmdpi.comnih.gov specific research detailing the use of poly(this compound) (PDEOT) for this purpose is not extensively documented. The general principle involves modifying an electrode with a conductive polymer film, which can then be used to detect specific molecules through electrochemical reactions. For example, PEDOT-based sensors have been developed for the detection of rutin, a flavonoid compound, by doping the polymer with transition metals to enhance its catalytic and electronic properties. electrochemsci.org In such sensors, the polymer matrix facilitates the electrochemical process, leading to a detectable signal. electrochemsci.org

Enzyme Immobilization and Biocatalytic Applications

Flexible Electronics and Wearable Technologies

Development of Conductive Fabrics and Stretchable Electronics

Poly(this compound) (PDEOT) has been identified as a material with potential for use in stretchable electronics. meanlaboratory.com The development of intrinsically stretchable conductive polymers is a key challenge in the field of flexible and wearable electronics. One approach involves grafting flexible side chains onto a conductive polymer backbone to impart stretchability without completely compromising electrical conductivity. While much of the research in this area has focused on the more common poly(3,4-ethylenedioxythiophene) (PEDOT), rsc.orgpolyu.edu.hkmdpi.comnih.gov the mention of PDEOT in patent literature suggests its consideration for similar applications. meanlaboratory.com The goal is to create materials that can withstand significant strain while maintaining their conductive properties, making them suitable for applications such as electronic skins and wearable sensors. nih.gov

Antistatic and Transparent Conductive Films

Conductive polymers are widely used in the production of antistatic and transparent conductive films due to their ability to dissipate static charge and their optical transparency in thin film form. nih.govgeomatec.comspecialchem.comresearchgate.net These films are crucial in a variety of applications, including electronic packaging, displays, and touch screens. geomatec.com The most extensively studied material in this context is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), which offers a combination of good conductivity, transparency, and processability. nih.govresearchgate.netresearchgate.net While the principles of using conductive polymers for these applications are well-established, specific research and performance data for poly(this compound) (PDEOT) in antistatic and transparent conductive films are not widely reported in the available literature. The performance of such films is typically characterized by their sheet resistance and optical transmittance.

Conclusion, Current Challenges, and Future Perspectives in 3,4 Diethoxythiophene Research

Synthesis and Polymerization Advancement

The synthesis of DET monomer and its subsequent polymerization are foundational to its application. While traditional methods have been effective, the field is moving towards more efficient, sustainable, and controlled polymerization techniques.

Current Challenges:

Monomer Purity: Achieving high-purity DET monomer through multi-step synthesis remains a challenge, impacting the final polymer's molecular weight and electronic properties. researchgate.net

Control over Polymerization: Conventional chemical oxidative polymerization, often using agents like iron(III) chloride (FeCl₃), can lead to polymers with broad molecular weight distributions and structural defects. mdpi.comfrontiersin.org

Sustainability: Many established polymerization processes rely on hazardous solvents and high temperatures, presenting environmental and scalability concerns.

Future Perspectives & Advancements:

Advanced Polymerization Techniques: Methods like Direct (Hetero)Arylation Polymerization (DHAP) are being explored for synthesizing well-defined copolymers, offering precise control over the polymer architecture. frontiersin.orgdtic.mil This method avoids the need for organometallic intermediates, making it a more streamlined process.

Mechanochemical Synthesis: A significant advancement is the use of mechanochemical oxidative polymerization, a solvent-free method that has been successfully applied to analogues like poly(3,4-propylenedioxythiophene) (PProDOT). This technique uses mechanical force to initiate polymerization, drastically reducing solvent waste and energy consumption. Applying this method to DET could represent a major step towards green manufacturing of PDET.

In-situ Polymerization: Solution-cast polymerization, where the monomer and oxidant are mixed and cast onto a substrate before polymerization, offers a simple route to creating thin films for various applications. frontiersin.org

| Polymerization Technique | Description | Advantages | Key Challenges |

| Chemical Oxidative Polymerization | Polymerization of the monomer using an oxidizing agent like FeCl₃. frontiersin.org | Simple, cost-effective, scalable. | Poor control over molecular weight and structure. |

| Electrochemical Polymerization | Polymer film is grown directly on an electrode surface by applying an electrical potential. jpn.org | Forms uniform, electrode-supported films; good for sensor applications. | Limited to conductive substrates; scalability for large areas. |

| Direct (Hetero)Arylation Polymerization (DHAP) | A cross-coupling method that forms C-C bonds directly without organometallic reagents. frontiersin.org | High control over polymer structure; enables synthesis of complex copolymers. | Catalyst sensitivity; optimization of reaction conditions required. |

| Mechanochemical Polymerization | A solvent-free method using mechanical milling to drive the reaction. | Environmentally friendly (green synthesis); reduced energy consumption. | Ensuring complete reaction; potential for structural defects from high energy. |

Refined Understanding of Structure-Property Relationships

The performance of PDET in any application is intrinsically linked to its chemical structure. A deeper understanding of these relationships is crucial for designing materials with tailored properties. The electron-donating effect of the 3,4-alkoxy groups is known to favor the polymerization reaction and enhance the stability of the resulting polymer. researchgate.net

Current Challenges:

Side-Chain Influence: The precise impact of the flexible, acyclic ethoxy side chains of DET on polymer backbone planarity, intermolecular packing, and charge transport, as compared to the rigid cyclic side chains of the widely studied poly(3,4-ethylenedioxythiophene) (PEDOT), is not fully elucidated. dtic.mil

Morphology Control: Controlling the solid-state morphology (e.g., crystallinity, domain size) of PDET films, which dictates charge mobility and optical properties, remains a significant hurdle.

Future Perspectives & Research Directions:

Comparative Studies: Systematic studies comparing PDET with other poly(3,4-dialkoxythiophene)s with varying side chains (e.g., linear vs. branched) will provide a clearer understanding of how side-chain architecture influences electronic properties. Research on related polymers has shown that branched side chains can increase the optical bandgap and alter electrochromic behavior compared to linear chains.

Advanced Characterization: The use of advanced characterization techniques, such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), will offer detailed insights into the molecular ordering and orientation of PDET chains in thin films. dtic.mil

Computational Modeling: Theoretical and computational studies can predict how modifications to the DET monomer will affect the electronic structure, bandgap, and charge transport properties of the resulting polymer, guiding synthetic efforts.

Emergent Applications and Device Integration

While PDET is a member of a class of polymers with wide-ranging applications, research is uncovering new areas where its specific properties can be leveraged. The high conductivity, stability, and processability make it a candidate for numerous organic electronic devices. frontiersin.orgmit.edu

Current Challenges:

Device Stability: Long-term operational stability and performance under ambient conditions remain a challenge for many organic electronic devices, including those based on PDET.

Interfacial Engineering: Ensuring efficient charge injection/extraction between PDET and other materials in a multi-layered device is critical and requires careful interfacial engineering.

Future Perspectives & Emergent Applications:

Flexible and Wearable Electronics: The inherent flexibility of conducting polymers makes PDET an excellent candidate for next-generation flexible displays, wearable sensors, and electronic skins. frontiersin.org

Thermoelectrics: Conducting polymers like poly(3-hexylthiophene) are being investigated for thermoelectric applications, which involve converting waste heat into electricity. The properties of PDET could be optimized for use in flexible thermoelectric generators.

Bioelectronics: As a mixed ionic and electronic conductor, PDET has potential in bioelectronic applications such as neural interfaces and biosensors, where it can transduce biological signals into electronic ones. diva-portal.org

| Application Area | Key PDET Properties | Future Opportunity |

| Organic Photovoltaics (OPVs) | Hole Transport Layer (HTL). mdpi.com | Tunable energy levels, high charge mobility. |

| Electrochromic Devices | Color-changing material. | High optical contrast, fast switching speeds, good stability. |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. mdpi.com | High charge carrier mobility, solution processability. |

| Sensors | Conductive transducer. bohrium.comnih.gov | High surface area, electrochemical activity. |

Outlook for Novel Monomer and Polymer Architectures

The versatility of thiophene (B33073) chemistry allows for the design of a vast array of new monomers and polymers derived from the basic DET structure. This synthetic flexibility is key to overcoming current material limitations. researchgate.net

Current Challenges:

Synthetic Complexity: The synthesis of complex, multi-functional monomers can be low-yielding and costly.

Solubility and Processability: Modifying the polymer backbone often affects its solubility, which can complicate device fabrication via solution-based methods like spin-coating or printing. mdpi.com

Future Perspectives:

Copolymers: Creating alternating or random copolymers of DET with other electron-rich or electron-deficient monomers is a powerful strategy to fine-tune the optical and electronic properties. frontiersin.org For instance, incorporating units like 3,4-dicyanothiophene could reduce energy loss in organic solar cells. rsc.org

Post-Polymerization Functionalization: Developing PDET variants with reactive sites would allow for post-polymerization functionalization using "click" chemistry. This approach, demonstrated on related PProDOT polymers, enables the attachment of a wide range of functional groups to tailor surface properties like wettability or to immobilize biomolecules for sensing applications. rsc.org

Block Copolymers: The synthesis of block copolymers containing a conductive PDET block and a flexible, insulating block could lead to novel materials for stretchable electronics or self-assembling nanostructures.

Interdisciplinary Research Opportunities

The full potential of 3,4-Diethoxythiophene will be realized through collaborations that bridge multiple scientific and engineering disciplines.

Chemistry and Materials Science: Synthetic chemists will continue to design and create novel DET derivatives and polymer architectures, while materials scientists will characterize their physical properties and morphology to establish crucial structure-property relationships.

Physics and Engineering: Physicists will investigate the fundamental charge transport and optical physics of PDET-based devices, while engineers will focus on device design, fabrication, integration into larger systems (like flexible circuits or solar panels), and scaling up production. diva-portal.orgmdpi.com

Biology and Medicine: The development of PDET for bioelectronic applications, such as glucose sensors or neural probes, will require close collaboration with biologists and medical researchers to ensure biocompatibility and proper device function in a biological environment. nih.gov

Environmental Science and Chemical Engineering: Advancing the sustainability of PDET production through green chemistry routes like mechanosynthesis will involve collaboration between chemists and chemical engineers to design and optimize environmentally benign industrial processes.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Diethoxythiophene, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or oxidative coupling. For example, alkylation of thiophene derivatives with ethoxy groups under inert atmospheres (e.g., N₂) minimizes side reactions. Reaction temperature (60–80°C) and catalyst choice (e.g., FeCl₃ vs. Pd-based catalysts) significantly affect yield and purity. Characterization via NMR and HPLC is critical to confirm structural integrity and quantify impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?